molecular formula C8H6O3 B013470 Karrikinolide CAS No. 857054-02-5

Karrikinolide

Cat. No. B013470
M. Wt: 150.13 g/mol
InChI Key: JUTMAMXOAOYKHT-UHFFFAOYSA-N
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Description

Synthesis Analysis

Karrikinolide synthesis has been achieved through various methodologies, emphasizing its importance in scientific research. Matsuo and Shindo (2011) described an efficient total synthesis of karrikinolide using a Cu(II)-catalyzed transesterification–Wittig lactonization process starting from d-xylose, followed by radical bromination and olefin formation to yield karrikinolide (Matsuo & Shindo, 2011). Another approach by Kirita and Hosokawa (2020) involved an aldol-type acetal addition reaction for the total synthesis of karrikinolide, demonstrating its applicability to gram-scale synthesis (Kirita & Hosokawa, 2020).

Molecular Structure Analysis

Karrikinolide’s structure is characterized by a fused furano-pyran ring system featuring various permutations of methyl substitution. Nair et al. (2014) carried out syntheses of karrikinolide and its analogs, with their structures verified by X-ray crystallography, providing insights into their structure-activity relationship and the molecular mechanics of karrikin action (Nair et al., 2014).

Chemical Reactions and Properties

Karrikinolide's chemical properties, including its reactions under various conditions, have been studied to understand its stability and bioactivity. Flematti et al. (2012) reported that solar irradiation of karrikinolide yields two novel head-to-head cage photodimers, indicating its photosensitivity and potential alterations in biological activity upon exposure to sunlight (Flematti et al., 2012).

Physical Properties Analysis

The physical properties of karrikinolide, such as solubility and stability under various environmental conditions, are crucial for its application in agricultural and ecological restoration practices. However, detailed studies specifically focusing on the physical properties of karrikinolide are limited and represent an area for future research.

Chemical Properties Analysis

Karrikinolide's chemical properties, including its reactivity and interaction with plant biochemical pathways, are fundamental to its role as a germination stimulant. Flematti et al. (2010) highlighted the structure-activity relationship of karrikin analogs, showing that modification at the C5 position retains high bioactivity, essential for designing more effective karrikin derivatives (Flematti et al., 2010).

Scientific Research Applications

  • Seed Germination and Plant Growth : Karrikinolide stimulates various plant growth processes, including seed germination, pollen germination, tube growth, callus growth, and somatic embryogenesis. It is particularly effective in enhancing seed germination across diverse plant families, which is beneficial for recruitment ecology in fire-prone habitats (Kępczyński, 2019); (Alahakoon et al., 2020).

  • Stress Alleviation in Plants : Karrikinolide has been shown to alleviate salt stress in wheat by regulating redox and K+/Na+ homeostasis, enhancing enzymatic antioxidants, and maintaining homeostasis. It also mitigates the effects of Cd stress, heat stress, and toxicity from persistent organic pollutants in Brassica alboglabra (Shah et al., 2021); (Ahmad et al., 2021).

  • Potential in Medical Research : There's evidence suggesting that karrikinolide and its analogs could be useful in treating depressive disorders, Alzheimer's, and Parkinson's diseases, indicating a potential application in neuroprotective therapies (Naidoo et al., 2019).

  • Agricultural and Ecological Applications : Karrikinolide has been used to trigger uniform germination of seeds, which is beneficial for enhancing restoration efforts and depleting weed seed banks. Its application has shown positive effects on the growth of biofuel seed crops like Jatropha curcas L. Moreover, it influences community composition and plant physiology in various species, including those found in biochars (Long et al., 2010); (Abdelgadir et al., 2013); (Kochanek et al., 2016).

  • Chemical and Biochemical Research : The synthesis and biological evaluation of karrikinolide and its derivatives offer insights into the molecular mechanisms of seed germination stimulation. This research is crucial for understanding its mode of action at the cellular and molecular levels (Scaffidi et al., 2011).

properties

IUPAC Name

3-methylfuro[2,3-c]pyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O3/c1-5-6-2-3-10-4-7(6)11-8(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTMAMXOAOYKHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=COC=C2OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70466795
Record name 3-Methyl-2h-Furo[2,3-C]pyran-2-One
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2h-Furo[2,3-C]pyran-2-One

CAS RN

857054-02-5
Record name 3-Methyl-2h-Furo[2,3-C]pyran-2-One
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
975
Citations
MT Waters, DC Nelson - New Phytologist, 2023 - Wiley Online Library
Karrikins (KARs) are a class of butenolide compounds found in smoke that were first identified as seed germination stimulants for fire‐following species. Early studies of KARs classified …
SE Martinez, CE Conn, AM Guercio… - Plant …, 2022 - academic.oup.com
Karrikins (KARs) are chemicals in smoke that can enhance germination of many plants. Lettuce (Lactuca sativa) cv. Grand Rapids germinates in response to nanomolar karrikinolide (…
BV Burger, M Pošta, ME Light, MG Kulkarni… - South African Journal of …, 2018 - Elsevier
Plant-derived smoke is known to play an important role in promoting germination in the post-fire environment, thereby stimulating regeneration of vegetation from the soil seed bank …
RL Long, JC Stevens, EM Griffiths… - Australian Journal of …, 2011 - CSIRO Publishing
… karrikinolide while others do not. Using a field-based seed-burial trial, dose-response experiment, and stratification experiment, we investigated whether karrikinolide … with karrikinolide …
Number of citations: 44 www.publish.csiro.au
BJ Janssen, KC Snowden - Frontiers in plant science, 2012 - frontiersin.org
The signaling molecules strigolactone (SL) and karrikin are involved in seed germination, development of axillary meristems, senescence of leaves, and interactions with arbuscular …
Number of citations: 44 www.frontiersin.org
Y Guo, Z Zheng, JJ La Clair… - Proceedings of the …, 2013 - National Acad Sciences
Genetic studies in Arabidopsis implicate an α/β-hydrolase, KARRIKIN-INSENSITIVE 2 (KAI2) as a receptor for karrikins, germination-promoting butenolide small molecules found in the …
Number of citations: 183 www.pnas.org
A Akeel, MMA Khan, H Jaleel, M Uddin - Journal of Plant Growth …, 2019 - Springer
Plant-derived smoke is a positive regulator of seed germination and growth with regard to many plant species. Of the several compounds present in plant-derived smoke, karrikinolide or …
FA Shah, J Ni, C Tang, X Chen, W Kan, L Wu - Plant Physiology and …, 2021 - Elsevier
Karrikinolide (KAR 1 ), identified in biochars, has gained research attention because of its significant role in seed germination, seedling development, root development, and abiotic …
MT Waters, A Scaffidi, GR Flematti, SM Smith - Current opinion in plant …, 2013 - Elsevier
… Production of the seed germination stimulant karrikinolide from combustion of simple … Solar irradiation of the seed germination stimulant karrikinolide produces two novel head-to-head …
C Chen, QY Wu, LY Shan, B Zhang, F Verpoort… - RSC …, 2016 - pubs.rsc.org
… Karrikinolide, a natural product bearing a 2H-furo[2,3-c]pyran… a multitude of karrikinolide derivatives by introducing diverse … inhibitors, the novel karrikinolide derivatives were extensively …
Number of citations: 23 0-pubs-rsc-org.brum.beds.ac.uk

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